Ethyl 2-benzoyl-3-oxo-3-phenylpropionate

Catalog No.
S14370105
CAS No.
4850-82-2
M.F
C18H16O4
M. Wt
296.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-benzoyl-3-oxo-3-phenylpropionate

CAS Number

4850-82-2

Product Name

Ethyl 2-benzoyl-3-oxo-3-phenylpropionate

IUPAC Name

ethyl 2-benzoyl-3-oxo-3-phenylpropanoate

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C18H16O4/c1-2-22-18(21)15(16(19)13-9-5-3-6-10-13)17(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI Key

JHWPTSCKSATEQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Ethyl 2-benzoyl-3-oxo-3-phenylpropionate (CAS 4850-82-2), commonly known as ethyl dibenzoylacetate, is a highly substituted 1,3,3'-tricarbonyl equivalent. Unlike simple beta-keto esters, this compound features two benzoyl groups and one ethyl ester group attached to a single alpha carbon. This dense functionalization makes it a critical precursor for synthesizing sterically congested, multi-substituted heterocycles, such as 3,5-diphenylpyrazole-4-carboxylates and 4,5-diphenylpyrimidines. Its specific structural profile—characterized by significant steric hindrance that restricts enol planarity—dictates its specialized reactivity in Lewis acid-catalyzed acylations and binucleophile condensations. For industrial and laboratory procurement, it is selected when downstream targets require the simultaneous installation of two adjacent phenyl rings and a functionalizable carboxylate handle [1].

Substituting ethyl dibenzoylacetate with more common in-class alternatives like ethyl benzoylacetate, diethyl malonate, or dibenzoylmethane results in immediate synthetic failure for 3,4,5-trisubstituted heterocyclic targets. For example, reacting ethyl benzoylacetate with hydrazine yields a 3-phenyl-5-pyrazolone, completely missing the second phenyl ring required for 3,5-diphenyl scaffolds. Conversely, using dibenzoylmethane yields 3,5-diphenylpyrazole but lacks the 4-position ester group, eliminating the primary handle needed for subsequent cross-coupling or amide bond formation. Furthermore, attempting to synthesize the dibenzoylated core in situ from diethyl malonate often yields intractable mixtures of di- and tri-acylated products. Consequently, ethyl dibenzoylacetate must be procured specifically when the exact 3,5-diphenyl-4-carboxylate substitution pattern is non-negotiable [1].

Regioselective Access to 3,5-Diphenyl-4-carboxylate Heterocycles

When reacting with binucleophiles like hydrazine, the choice of the 1,3-dicarbonyl precursor strictly dictates the final heterocyclic scaffold. Ethyl dibenzoylacetate provides direct access to ethyl 3,5-diphenylpyrazole-4-carboxylate. In direct contrast, using dibenzoylmethane as a baseline comparator results in 3,5-diphenylpyrazole (lacking the 4-carboxylate), while ethyl benzoylacetate yields 3-phenyl-5-pyrazolone. This stoichiometric mapping proves that ethyl dibenzoylacetate is required for retaining the C4 ester handle while simultaneously installing two phenyl groups [1].

Evidence DimensionRetained functional handles post-cyclization
Target Compound DataYields 3,5-diphenyl substitution + 1 ester handle at C4
Comparator Or BaselineDibenzoylmethane: Yields 3,5-diphenyl substitution + 0 ester handles at C4
Quantified Difference100% retention of the critical C4 ester functionalization versus 0% for the comparator
ConditionsCondensation with hydrazine in standard cyclization protocols

Procurement of this specific compound is mandatory for medicinal chemistry programs requiring the 4-carboxylate group for subsequent amide coupling or structural elaboration.

Steric Inhibition of Enol Planarity and Altered Thermodynamics

The dense substitution at the alpha carbon of ethyl dibenzoylacetate significantly alters its enolization thermodynamics compared to less hindered analogs. While ethyl diacetylacetate is reported to be completely enolic (100%) in non-polar solvents like CCl4, the enol content of ethyl dibenzoylacetate is markedly reduced. This is driven by severe steric interactions between the ethyl ester group and the two bulky phenyl rings, which prevent the enol tautomer from adopting a planar, fully conjugated conformation [1].

Evidence DimensionEnol content and planarity in non-polar solvents
Target Compound DataMarkedly reduced enol content, non-planar conformation
Comparator Or BaselineEthyl diacetylacetate: 100% enolic, planar conformation
Quantified DifferenceReduction from 100% enolic (comparator) to a sterically restricted, predominantly keto/non-planar state
ConditionsSpectroscopic evaluation in CCl4

The restricted enolization profile dictates the choice of base and reaction conditions required for further functionalization, differentiating its process chemistry from standard beta-keto esters.

Controlled Reactivity in Lewis Acid-Mediated Acylations

In the synthesis of highly substituted methanes, starting from basic precursors like diethyl malonate leads to complex mechanistic pathways with competing decarbethoxylation and acylation steps. Ethyl dibenzoylacetate serves as an advanced, controlled intermediate. When subjected to aluminum chloride (AlCl3) catalysis, it undergoes predictable decarbethoxylation and further benzoylation to yield tribenzoylmethane, or decomposes cleanly to dibenzoylmethane depending on the AlCl3 stoichiometry, avoiding the intractable mixtures associated with direct malonate benzoylation [1].

Evidence DimensionProduct predictability in AlCl3-catalyzed benzoylation
Target Compound DataControlled conversion to tribenzoylmethane or dibenzoylmethane
Comparator Or BaselineDiethyl malonate: Complex mixtures of di- and tri-acylated products
Quantified DifferenceBypasses 2 acylation steps, eliminating the yield losses associated with intermediate mixtures
ConditionsReaction with benzoyl chloride in the presence of AlCl3

Buyers targeting triaroylmethanes or complex diketones can reduce synthesis steps and improve purification yields by starting with this advanced intermediate.

Synthesis of 3,5-Diphenyl-4-carboxylate Heterocycles

Essential for medicinal chemistry workflows targeting cannabinoid or kinase receptors where the 3,5-diphenylpyrazole or 4,5-diphenylpyrimidine core must be decorated with an ester or amide at the 4-position. Procurement of ethyl dibenzoylacetate ensures the correct stoichiometric ratio of phenyl and ester groups without requiring post-cyclization cross-coupling [1].

Preparation of Sterically Hindered Ligands

Ideal as a precursor for generating bulky, non-planar beta-diketonate-type ligands for transition metal catalysis. The severe steric clash between the ester and phenyl groups forces distinct coordination geometries that cannot be achieved with planar, 100% enolic ligands like ethyl diacetylacetate [2].

Advanced Precursor for Triaroylmethanes

Highly recommended for the streamlined synthesis of tribenzoylmethane and related architectures via Lewis acid-catalyzed reactions. Using this compound bypasses the low-yielding multi-acylation steps required when starting from basic diethyl malonate [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

296.10485899 g/mol

Monoisotopic Mass

296.10485899 g/mol

Heavy Atom Count

22

UNII

RTX9NA3M2E

Dates

Last modified: 08-10-2024

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